molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B2997540
CAS No.: 946338-47-2
M. Wt: 238.246
InChI Key: FUQYJXHIAMPGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxazinones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one: Lacks the methyl group at the 8-position.

    8-methyl-2-(pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one: Has the pyridine ring at the 3-position instead of the 4-position.

Uniqueness

The presence of the methyl group at the 8-position and the pyridine ring at the 4-position in 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one contributes to its unique chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .

Properties

IUPAC Name

8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYJXHIAMPGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.